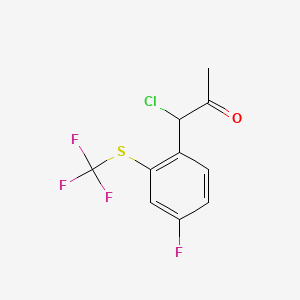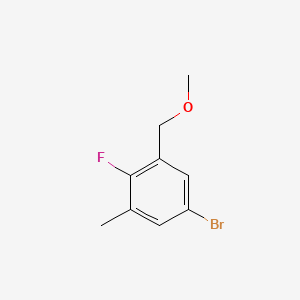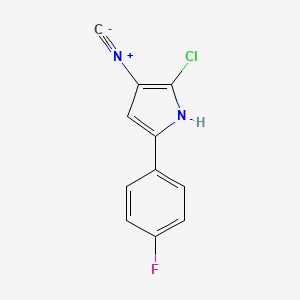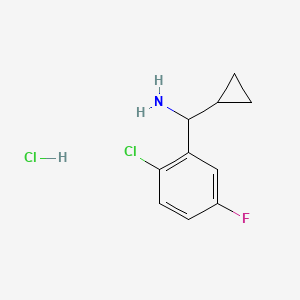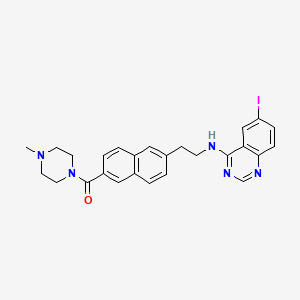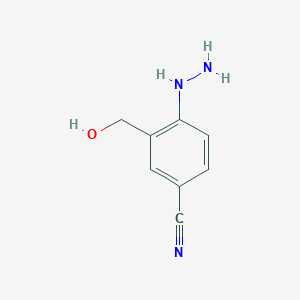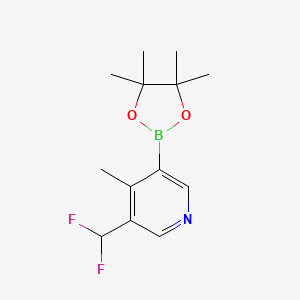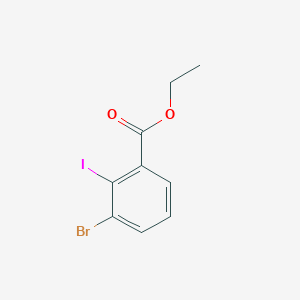
1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2F5NO2S It is characterized by the presence of two fluorine atoms, a nitro group, and a trifluoromethylthio group attached to a benzene ring
Méthodes De Préparation
One common method includes the nucleophilic substitution reaction where a trifluoromethylthiolate anion reacts with 1,3-difluoro-4-nitrobenzene under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro and trifluoromethylthio groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to a sulfone group under strong oxidative conditions.
Common reagents used in these reactions include sodium hydride, hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene exerts its effects is primarily through its interactions with molecular targets. The electron-withdrawing groups on the benzene ring influence its reactivity and interactions with other molecules. For instance, the nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity, affecting its distribution in biological systems .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene include:
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene: Lacks the sulfur atom but has similar electron-withdrawing groups.
3,4-Difluoronitrobenzene: Contains two fluorine atoms and a nitro group but lacks the trifluoromethylthio group.
1,3-Difluoro-2-nitro-4-(trifluoromethylthio)benzene: Similar structure but with different positioning of the nitro group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C7H2F5NO2S |
|---|---|
Poids moléculaire |
259.16 g/mol |
Nom IUPAC |
1,3-difluoro-4-nitro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F5NO2S/c8-3-1-2-4(13(14)15)5(9)6(3)16-7(10,11)12/h1-2H |
Clé InChI |
KMEMFQKOQYBJDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])F)SC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


